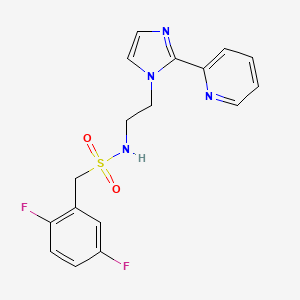

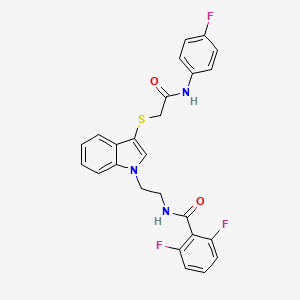

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The chemical interest in compounds like "3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate" lies in their potential as intermediates in the synthesis of pharmacologically active molecules. These compounds are part of a broader family of molecules known for their diverse biological activities, which includes roles as enzyme inhibitors and potential therapeutic agents.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, including the use of protecting groups and strategic functionalization to achieve the desired molecular architecture. For example, a key precursor for DNA-dependent protein kinase inhibitors involves complex synthetic routes utilizing allyl protecting groups and Baker-Venkataraman rearrangement to construct the chromenone scaffold (Sonsoles Rodriguez Aristegui et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals the importance of specific functional groups and their placement for activity. The morphology and electron distribution across the molecule can significantly influence its reactivity and interaction with biological targets. The structure of a compound featuring a substituted triazolyl group and a morpholinyl group illustrates the complexity and specificity of these molecular designs (Jian-Guo Wu et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves nucleophilic substitutions and cyclization reactions, leading to the formation of diverse heterocyclic structures. For instance, reactions involving ethoxy and morpholine groups can result in the formation of compounds with varied biological activities, highlighting the importance of these functional groups in medicinal chemistry (Bilqees Sameem et al., 2017).

科学的研究の応用

Radioligand Development for Imaging

A study focused on the development of highly selective radioligands for imaging the norepinephrine transporter with positron emission tomography (PET). The research involved the synthesis, enantiomeric resolution, and selective C-11 methylation of a compound closely related to reboxetine, a norepinephrine transporter blocker. This work has implications for the advanced study of the norepinephrine transporter system in neurological disorders through PET imaging (Kuo‐Shyan Lin & Yu-Shin Ding, 2004).

Antimicrobial and Antifungal Applications

Another research area involves the synthesis of novel chromone-pyrimidine coupled derivatives, demonstrating significant antimicrobial and antifungal activities. This study showcases the potential of such compounds in developing new antimicrobial agents with specific modes of action and acceptable safety profiles for oral drug development (S. Tiwari et al., 2018).

Marine Drug Synthesis

The synthesis of marine drug analogs, specifically targeting antitumor antibiotic properties, has been explored. One study detailed the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate for structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. This underscores the role of chromene derivatives in the development of anticancer drugs (Hui-jing Li et al., 2013).

Enzyme Inhibition for Therapeutic Targets

Research on acetylcholinesterase (AChE) inhibitors for treating Alzheimer's disease highlighted the synthesis of coumarin-linked amino acids. These compounds, particularly those incorporating the triazole and coumarin groups, have shown promising AChE inhibitory activity. Such findings contribute to the search for effective treatments for neurodegenerative diseases (B. D. de Sousa et al., 2021).

特性

IUPAC Name |

[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO7/c1-3-28-18-6-4-5-7-19(18)31-22-15(2)29-20-14-16(8-9-17(20)21(22)25)30-23(26)24-10-12-27-13-11-24/h4-9,14H,3,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKLCTGUQJLWFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

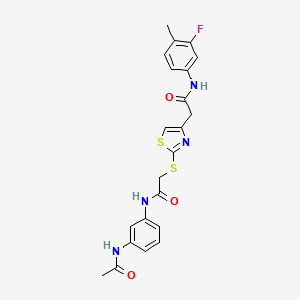

![N-(3-chloro-4-fluorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2496932.png)

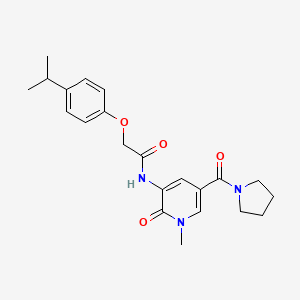

![8-(3,5-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2496935.png)

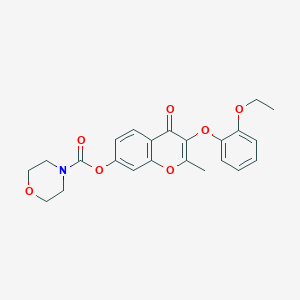

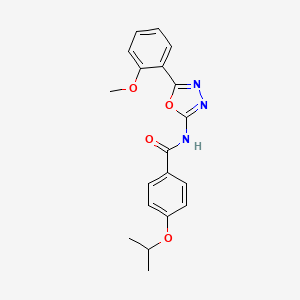

![N-(2-methoxyphenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2496945.png)

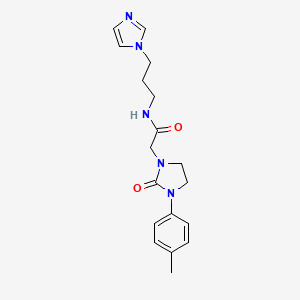

![1-(2,6-Difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)urea](/img/structure/B2496949.png)